8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a structurally complex spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule features two sulfonyl groups: one attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 8 and a phenylsulfonyl group at position 2. The spirocyclic architecture contributes to conformational rigidity, which may improve binding specificity compared to linear analogs .
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c24-31(25,18-6-7-19-20(16-18)29-15-14-28-19)22-10-8-21(9-11-22)23(12-13-30-21)32(26,27)17-4-2-1-3-5-17/h1-7,16H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIWFFMLHLNRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition relevant to diseases such as diabetes and Alzheimer's. This article reviews the synthesis, biological activity, and research findings associated with this compound.
Chemical Structure and Properties
The compound's structure features a sulfonamide group , a dioxin moiety , and a spirodecane framework . Its molecular formula is , reflecting a significant molecular weight that contributes to its biological interactions.
Table 1: Structural Features
| Component | Description |
|---|---|
| Sulfonamide Group | Enhances enzyme inhibition potential |
| Dioxin Moiety | Associated with various biological activities |
| Spirodecane Framework | Provides structural stability |
Enzyme Inhibition
Research indicates that compounds similar to This compound exhibit notable enzyme inhibitory activities. The primary focus has been on:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage blood glucose levels post-meal, making them relevant for Type 2 Diabetes Mellitus (T2DM) management.
- Acetylcholinesterase (AChE) Inhibition : AChE is vital in neurotransmission; its inhibition is a therapeutic strategy for Alzheimer's disease by increasing acetylcholine levels in the brain.
Table 2: Enzyme Inhibition Activities
| Enzyme | Activity Level | Reference |
|---|---|---|
| α-Glucosidase | Substantial Inhibition | |
| Acetylcholinesterase | Moderate Inhibition |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized derivatives of compounds containing the dioxin moiety and evaluated their inhibitory effects on α-glucosidase and AChE. The findings indicated that certain derivatives showed significant inhibition, suggesting a promising therapeutic potential for managing diabetes and Alzheimer's disease .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds were reported as follows:
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the sulfonamide and dioxin structures could enhance inhibitory potency against target enzymes. Specific substitutions led to increased binding affinity and selectivity .
Comparison with Similar Compounds
8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate
- Structural Differences : Replaces the sulfonyl groups with a thia (sulfur) atom in the spiro ring and a methyl-phenyl substituent. The oxalate salt enhances solubility.
- Molecular Formula : C25H28N2O7S (molar mass: 500.57 g/mol).
- The oxalate counterion improves aqueous solubility, making it more suitable for pharmaceutical formulations .
3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Structural Differences : Features a carbonyl group at position 2 instead of sulfonyl groups.
- Molecular Formula : C16H19N2O4 (molar mass: 309.34 g/mol).
Diazepane-Based Analogs
3-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline
- Structural Differences : Replaces the spirocyclic core with a diazepane ring and adds an aniline group.
- Molecular Formula : C19H23N3O6S2 (molar mass: 465.54 g/mol).
- Key Properties: The linear diazepane structure increases conformational flexibility, which may reduce target specificity.
tert-Butyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane-1-carboxylate
- Structural Differences : Incorporates a tert-butyl carbamate protecting group.
- Key Properties : The tert-butyl group stabilizes the compound during synthesis but must be removed for biological activity. This derivative highlights the importance of protecting strategies in synthesizing sulfonamide-containing analogs .
Polycyclic and Heteroatom-Rich Derivatives
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin
- Structural Differences : Features a dinaphtho-dioxaphosphepin ring system and a phosphate group.
- Key Properties : The phosphorus center and extended aromatic system increase steric bulk, likely limiting membrane permeability. This compound is associated with pesticide testing, suggesting divergent applications compared to the sulfonamide-focused target compound .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
